2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxy group, and a thia-cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps, including the formation of the thia-cyclopentyl ring and the introduction of the diethylamino and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate hydrochloride
- 2-(Diethylamino)ethyl hydroxy[2-(methylsulfanyl)phenyl]phenylacetate hydrochloride
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
2-(Diethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102367-35-1 |
---|---|
Molecular Formula |
C18H28ClNO3S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3S.ClH/c1-3-19(4-2)11-12-21-22-18(20)17(16-10-13-23-14-16)15-8-6-5-7-9-15;/h5-9,16-17H,3-4,10-14H2,1-2H3;1H |
InChI Key |
CGDUKMZDTQQFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.